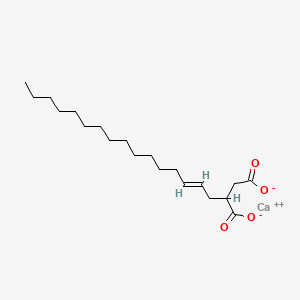
Calcium hexadec-2-enylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hexadec-2-enylsuccinate is a chemical compound with the molecular formula C20H34CaO4 and a molecular weight of 378.55956 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium hexadec-2-enylsuccinate typically involves the reaction of hexadec-2-enylsuccinic acid with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Calcium hexadec-2-enylsuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
Calcium hexadec-2-enylsuccinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the production of various industrial products, including polymers and coatings.
Mechanism of Action
The exact mechanism of action of calcium hexadec-2-enylsuccinate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
Calcium hexadec-2-enylsuccinate can be compared with other similar compounds, such as:
- Calcium di-1-octadecyl bis (2-hexadecenylsuccinate)
- Octadecyl hydrogen octadec-2-enylsuccinate, calcium salt
- Calcium di-1-docosyl bis (2-hexadecenylsuccinate)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the unique properties it imparts. This makes it particularly useful in certain applications where other compounds may not be as effective .
Biological Activity
Calcium hexadec-2-enylsuccinate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is a calcium salt of hexadec-2-enylsuccinic acid. The compound's structure includes a long-chain fatty acid moiety, which is significant for its interaction with biological membranes and potential bioactivity.
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It has been shown to influence:
- Cell Membrane Dynamics : The long-chain fatty acid component can integrate into lipid bilayers, affecting membrane fluidity and permeability.
- Protein Interaction : It may modulate the activity of membrane-bound proteins, including receptors and enzymes.
Effects on Cellular Systems
Research indicates that this compound exhibits various effects on different cellular systems:
- Antimicrobial Activity : Some studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and immune cell activity.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
- Inflammation Modulation : Another study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a mouse model of acute inflammation .
In Vitro Studies
In vitro experiments have shown that this compound can alter cell signaling pathways. For instance, it has been reported to activate pathways involved in apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .
In Vivo Studies
In vivo studies have further elucidated the compound's effects:
Properties
CAS No. |
84540-42-1 |
|---|---|
Molecular Formula |
C20H34CaO4 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
calcium;2-[(E)-hexadec-2-enyl]butanedioate |
InChI |
InChI=1S/C20H36O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);/q;+2/p-2/b15-14+; |
InChI Key |
KRYNGFLBRSTTDE-WPDLWGESSA-L |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















